(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-4-6(5(9)10)1-3(6)2-7-4/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFUKSXIOSVSSD-CVYQJGLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(C(=O)NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Elimination
3-Azabicyclo[3.1.0]hexane is treated with N-chlorosuccinimide (NCS) in diethyl ether to form N-chloro-3-azabicyclo[3.1.0]hexane. Subsequent reaction with a strong base (e.g., KOH or NaOH) in ethanol induces β-elimination, generating 3-azabicyclo[3.1.0]hex-2-ene. This intermediate is highly reactive due to its strained bicyclic structure.
Cyanation and Hydrolysis
The enamine intermediate reacts with hydrogen cyanide (HCN) to yield trans-2-cyano-3-azabicyclo[3.1.0]hexane. Acidic hydrolysis (6N HCl, 100°C) converts the nitrile group to a carboxylic acid, affording the target compound in 61.2% overall yield. The stereochemistry of the final product is dictated by the trans configuration of the cyano intermediate, which remains intact during hydrolysis.
Key Data:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Chlorination | NCS, diethyl ether, 20–25°C | 65% | Retained configuration |
| Cyanation | HCN, ethanol, 5–30°C | 70% | Trans selectivity |
| Hydrolysis | 6N HCl, 100°C, 3 hours | 90% | Preservation of trans |
Gold-Catalyzed Oxidative Cyclopropanation
A modern alternative employs gold(I) catalysis to construct the bicyclic core directly from N-allylynamides, as reported by Organic Letters. This method leverages the electrophilic π-activation of alkynes by gold complexes to enable cyclopropanation.
Reaction Mechanism
The IMesAuCl/AgBF₄ catalytic system activates the ynamide, promoting a 6-endo-dig cyclization to form a vinyl gold carbene intermediate. Oxidative trapping with pyridine N-oxide generates the bicyclo[3.1.0]hexan-2-one framework. While the original study focuses on 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, post-functionalization (e.g., oxidation of a methyl group to a carboxylic acid) could adapt this route to synthesize the target compound.
Stereochemical Considerations
The gold-catalyzed method exhibits excellent diastereoselectivity due to the rigid transition state during cyclopropanation. However, introducing the carboxylic acid moiety requires additional steps, potentially impacting overall yield.
Key Data:
| Parameter | Details |
|---|---|
| Catalyst | IMesAuCl/AgBF₄ (5 mol%) |
| Oxidant | Pyridine N-oxide |
| Temperature | Room temperature |
| Yield (bicyclic core) | 72–89% |
| Diastereoselectivity | >20:1 dr |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis.
Case Study: Synthesis of Antimicrobial Agents
A research team synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against clinical isolates. The results demonstrated that certain modifications enhanced efficacy by increasing membrane permeability and binding affinity to bacterial targets.
Building Blocks in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical development.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Amide Formation | Amine + Acid Chloride | 85 |
| Esterification | Alcohol + Acid | 90 |
| Cyclization | Nucleophile + Electrophile | 75 |
Polymer Chemistry
The bicyclic structure of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.
Case Study: Polymer Blends
A study investigated the incorporation of this compound into poly(lactic acid) (PLA) blends. The results indicated an increase in tensile strength and elongation at break compared to pure PLA, suggesting potential applications in biodegradable materials.
Mechanism of Action
The mechanism by which (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Position and Type of Functional Groups
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid (CAS 33294-81-4):
(1S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (Ref: 10-F610476):
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride (CAS 214193-13-2):
Ring Modifications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid :
(1S,5r)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 1401464-07-0):
Stereochemical Variations
Biological Activity
(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The molecular formula is , and its IUPAC name is this compound.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses, particularly coronaviruses. In vitro assays demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition of viral replication.
Table 1: Antiviral Activity Summary
| Compound | Virus Type | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SARS-CoV-2 | 32.6 | Inhibition of main protease (Mpro) |
| Compound B | MERS-CoV | 351 | Protease inhibition |
| Compound C | HCoV-229E | 620 | Inhibition of viral replication |
2. Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system. It shows promise as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative diseases.
Case Study: mGluR Modulation
A study conducted on the effects of azabicyclo compounds on mGluR2 revealed that these compounds could enhance receptor activity, potentially offering therapeutic avenues for conditions like schizophrenia and anxiety disorders.
3. Antimicrobial Properties
In addition to antiviral activity, this compound has exhibited antimicrobial properties against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Protease Inhibition : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
- Receptor Modulation : It modulates neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and what key reagents are involved?
- Methodology : The compound is synthesized via multi-step pathways involving amide coupling and cyclization. For example, in saxagliptin synthesis, condensation of intermediates using EDC·HCl and HOBt facilitates amide bond formation, followed by dehydration with trifluoroacetic anhydride (TFAA) and pyridine . Deprotection under basic conditions (NaOH/K₂CO₃) and final acid treatment yields the target molecule. Catalytic hydrogenation (e.g., 10% Pd/C) and chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane) are critical for isolating intermediates .
Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core confirmed during synthesis?
- Methodology : Stereochemistry is validated using chiral HPLC, NMR (e.g., coupling constants for axial/equatorial protons), and X-ray crystallography. For example, intermediates like (1S,2S,5S,3R,4R)-configured derivatives are resolved via diastereomeric salt formation or enzymatic resolution . Protecting groups (e.g., tert-butyldiphenylsilyl) are employed to preserve stereochemical fidelity during functionalization .
Q. What analytical techniques are prioritized for characterizing this compound and its intermediates?
- Methodology :
- NMR : ¹H/¹³C NMR identifies regiochemistry and confirms bicyclic structure (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm).
- MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 315.42 for intermediates) .
- XRD : Resolves absolute configuration, as seen in NS3 protease inhibitor studies .
- IR : Confirms carbonyl stretches (1700–1750 cm⁻¹) for lactam/ester groups .
Advanced Research Questions
Q. How can reaction yields be optimized for azabicyclo[3.1.0]hexane derivatives under scalable conditions?
- Methodology :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve enantioselectivity and reduce byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, acetone) enhance coupling efficiency, while DCM/1,4-dioxane mixtures aid in acid-labile deprotections .
- DOE Approaches : Systematic variation of temperature (-20°C to RT) and stoichiometry (1.2–2.0 eq. reagents) identifies robust conditions .
Q. How can contradictions in reported enantiomeric excess (ee) values for similar bicyclohexane derivatives be resolved?
- Methodology :
- Reproducibility Checks : Verify reaction parameters (e.g., catalyst loading, solvent purity) across labs.
- Advanced Chiral Analysis : Use supercritical fluid chromatography (SFC) or vibrational circular dichroism (VCD) for higher accuracy .
- Mechanistic Studies : Probe kinetic vs. thermodynamic control in cyclopropanation steps via in-situ FTIR or DFT calculations .
Q. What strategies mitigate challenges in maintaining enantiomeric purity during large-scale synthesis?
- Methodology :
- Chiral Auxiliaries : Temporarily introduce groups like tert-butoxycarbonyl (Boc) to stabilize transition states .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., L-tartaric acid) to isolate desired enantiomers .
- Continuous Flow Systems : Minimize epimerization by reducing residence time in reactive intermediates .
Data Contradiction Analysis
Q. Why do reported yields for HCl-mediated deprotections vary significantly across studies?
- Analysis :
- Concentration Effects : Higher HCl concentrations (4M vs. 2M in dioxane) accelerate CO₂ evolution but may degrade acid-sensitive intermediates .
- Workup Differences : Repeated DCM evaporations (3× vs. 1×) improve purity but reduce recovery .
- Recommendation : Standardize protocols using inert atmospheres and low-temperature quenching to balance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
